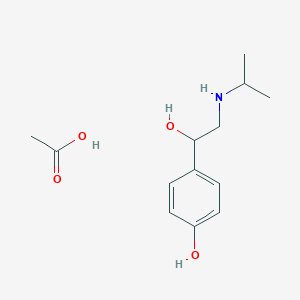

Deterenol acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

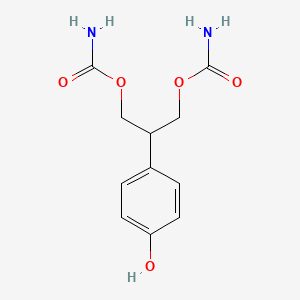

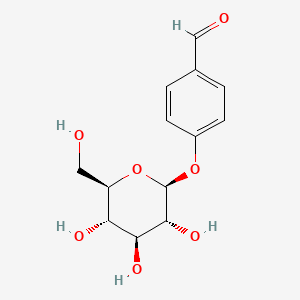

Deterenol acetate is an impurity of Deterenol . It has the molecular formula C13H21NO4 and a molecular weight of 255.314 . The IUPAC name is acetic acid;4- [1-hydroxy-2- (propan-2-ylamino)ethyl]phenol .

Molecular Structure Analysis

The InChI Key for Deterenol acetate is RQAISLPMVAAADT-UHFFFAOYSA-N . The InChI is InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4) .

Physical And Chemical Properties Analysis

Deterenol acetate is a white powder . Its melting range is 123-128 °C . Other physical and chemical properties such as boiling point, density, flashpoint, solubility in water, vapor pressure, viscosity, and pH-value are not available .

Applications De Recherche Scientifique

Activated Sludge and Acetate-Fed Granules for Phenol Biodegradation : A study by Tay, Moy, Maszenan, and Tay (2005) in "Applied Microbiology and Biotechnology" explored the use of activated sludge and acetate-fed granules as microbial inocula for phenol biodegradation. This research highlights the effectiveness of granules over activated sludge for treating toxic wastewaters, which could be relevant in understanding the broader applications of acetate-related compounds in biodegradation processes (Tay, Moy, Maszenan, & Tay, 2005).

Rapid Cultivation of Aerobic Phenol-Degrading Granules : In a study by Tay, Moy, Jiang, and Tay (2005) published in "Journal of Biotechnology", the researchers evaluated the use of aerobic acetate-fed microbial granules to develop stable aerobic phenol-degrading granules. This study demonstrates the potential of using acetate-fed granules for rapid adaptation to toxic substrates, which could be relevant for applications involving detoxification or waste treatment processes (Tay, Moy, Jiang, & Tay, 2005).

Gas Chromatographic Analysis of Phenols by Direct Acetylation : Coutts, Hargesheimer, and Pasutto (1979) in "Journal of Chromatography A" discussed a method for analyzing trace phenols through direct acetylation in aqueous solution. This method provides insight into the use of acetate esters for improved chromatographic characteristics in the analysis of phenolic compounds, which might be related to the analytical applications of acetate derivatives (Coutts, Hargesheimer, & Pasutto, 1979).

Biodegradation of Phenolic Compounds Using Microbial Fuel Cells : Hedbávná, Rolfe, Huang, and Thornton (2016) in "Bioresource Technology" conducted a study on the biodegradation of phenolic compounds in contaminated groundwater using bioelectrochemical systems. The study mentions the use of acetate as an electron donor, which could be relevant in understanding the role of acetate compounds in biodegradation and environmental remediation processes (Hedbávná, Rolfe, Huang, & Thornton, 2016).

Safety and Hazards

Deterenol acetate has not been approved for use in humans in the United States . It has been linked to reports of adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .

Mécanisme D'action

Target of Action

Deterenol acetate primarily targets the beta-adrenoceptors . Beta-adrenoceptors are a class of G-protein coupled receptors that are targets of the hormone adrenaline and noradrenaline. They play a crucial role in the regulation of heart function, smooth muscle relaxation, and energy metabolism.

Result of Action

The activation of beta-adrenoceptors by Deterenol acetate can lead to a variety of physiological effects. It has been reported to be an effective nonmydriatic and nonmiotic hypotensive agent, which can be used in antiglaucoma treatment . The use of deterenol may cause adverse events, including nausea, vomiting, sweating, agitation, palpitations, chest pain, and cardiac arrest .

Propriétés

IUPAC Name |

acetic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H4O2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;1-2(3)4/h3-6,8,11-14H,7H2,1-2H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAISLPMVAAADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1644449-83-1 |

Source

|

| Record name | Deterenol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644449831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DETERENOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO5PSU8OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.